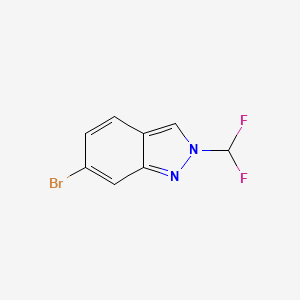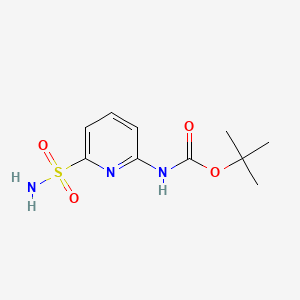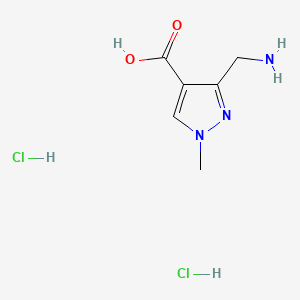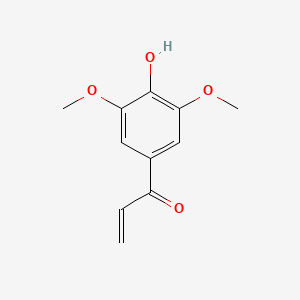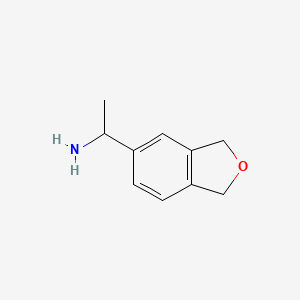![molecular formula C9H12F3NO4 B13575668 methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid](/img/structure/B13575668.png)
methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,4S,5S)-2-azabicyclo[211]hexane-5-carboxylate; trifluoroacetic acid is a complex organic compound with a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production.
化学反応の分析
Types of Reactions
Methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups present in the compound.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of its targets. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure and is used in the synthesis of various bioactive molecules.
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds are used as bioisosteres of ortho-substituted benzene and have applications in the development of fungicides.
Uniqueness
Methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate is unique due to its specific stereochemistry and the presence of both a bicyclic structure and a trifluoroacetic acid moiety. This combination of features makes it particularly valuable in medicinal chemistry for the design of molecules with specific biological activities.
特性
分子式 |
C9H12F3NO4 |
|---|---|
分子量 |
255.19 g/mol |
IUPAC名 |
methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11NO2.C2HF3O2/c1-10-7(9)6-4-2-5(6)8-3-4;3-2(4,5)1(6)7/h4-6,8H,2-3H2,1H3;(H,6,7)/t4-,5-,6+;/m1./s1 |
InChIキー |
IPAFWKDXXLDTLL-JMWSHJPJSA-N |
異性体SMILES |
COC(=O)[C@H]1[C@@H]2C[C@H]1NC2.C(=O)(C(F)(F)F)O |
正規SMILES |
COC(=O)C1C2CC1NC2.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


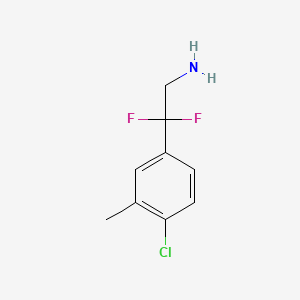
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclobutane]hydrochloride](/img/structure/B13575591.png)
![rac-tert-butyl (3aR,6aR)-3a-amino-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13575592.png)
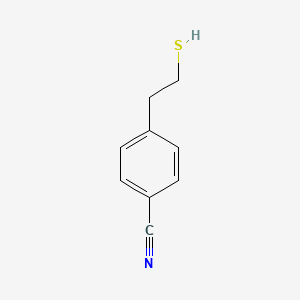
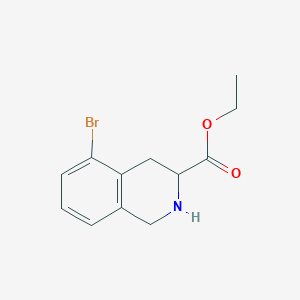

![3-Bromo-7-chloro-5-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B13575620.png)
